N-(4-Bromo-3-trifluoromethoxybenzoyl)-methanesulfonamide
Overview
Description
“N-(4-Bromo-3-trifluoromethylphenyl)benzamide” is a compound with the molecular formula C14H9BrF3NO . It’s a solid substance with a predicted boiling point of 295.6±40.0 °C and a density of 1.578±0.06 g/cm3 .
Molecular Structure Analysis
The molecular structure of a similar compound, “4-Bromo-3-(trifluoromethoxy)benzonitrile”, has a molecular formula of C8H3BrF3NO and an average mass of 266.015 Da .Physical and Chemical Properties Analysis
“N-(4-Bromo-3-trifluoromethylphenyl)benzamide” has a predicted boiling point of 295.6±40.0 °C and a density of 1.578±0.06 g/cm3 . A similar compound, “4-Bromo-3-(trifluoromethoxy)benzonitrile”, has a predicted boiling point of 224.5±40.0 °C and a density of 1.75±0.1 g/cm3 .Scientific Research Applications
Synthesis and Chemical Reactivity
N-(4-Bromo-3-trifluoromethoxybenzoyl)-methanesulfonamide plays a significant role in the field of organic synthesis, particularly in the development of new chemical reactions and materials. For instance, it is used in Rh-catalyzed intramolecular cyclization processes, providing a pathway to synthesize sulfonylated unsaturated piperidines. This reaction highlights the compound's utility in bond reorganization and cyclization reactions, demonstrating its versatility in organic synthesis (Furukawa et al., 2019).
Catalysis and Enantioselective Synthesis
The compound is involved in catalysis, particularly in Pd-catalyzed N-arylation processes, offering a method to avoid genotoxic impurities in the synthesis of complex molecules. This application is crucial for synthesizing pharmaceuticals in a safer and more environmentally friendly manner, reducing potential byproducts and impurities (Rosen et al., 2011).
Material Science and Engineering
In material science, this compound contributes to the development of new materials with unique properties. For example, its derivatives have been explored for their role in the solvent-free synthesis of triazines, which are valuable compounds in various industrial applications, including pharmaceuticals and agrochemicals (Ghorbani‐Vaghei et al., 2015).
Environmental Chemistry and Microbiology
Furthermore, derivatives of this compound have been utilized in environmental chemistry and microbiology studies. For instance, the investigation of methanogenic cultures metabolizing m-cresol using bromoethanesulfonic acid reveals insights into CO2 incorporation and the formation of methylbenzoic acids, providing a deeper understanding of microbial metabolism in environmental remediation processes (Roberts et al., 1990).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the compound's derivatives are used to develop chemoselective N-acylation reagents. These reagents are instrumental in synthesizing various N-acylated compounds with potential therapeutic applications, highlighting the compound's significance in the creation of new medicines (Kondo et al., 2000).
Properties
IUPAC Name |
4-bromo-N-methylsulfonyl-3-(trifluoromethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO4S/c1-19(16,17)14-8(15)5-2-3-6(10)7(4-5)18-9(11,12)13/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLSICKMPFBDQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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